1-(3,4,5-Trimethoxybenzyl)piperazine

Catalog No.
S705092
CAS No.
52146-35-7
M.F
C14H22N2O3
M. Wt
266.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4,5-Trimethoxybenzyl)piperazine

CAS Number

52146-35-7

Product Name

1-(3,4,5-Trimethoxybenzyl)piperazine

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]piperazine

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

InChI

InChI=1S/C14H22N2O3/c1-17-12-8-11(9-13(18-2)14(12)19-3)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3

InChI Key

OVEVYSWOILUFMF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCNCC2

Synonyms

1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine; N-(3,4,5-Trimethoxybenzyl)piperazine;

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCNCC2

1-(3,4,5-Trimethoxybenzyl)piperazine (CAS 52146-35-7) is a critical regioisomeric piperazine derivative, universally recognized in pharmaceutical quality control as Trimetazidine EP Impurity A. Unlike the active pharmaceutical ingredient (API) trimetazidine, which features a 2,3,4-trimethoxy substitution pattern, this compound possesses a 3,4,5-trimethoxybenzyl moiety. In industrial procurement, it is primarily sourced as a high-purity (>95% HPLC) reference standard. Its exact structural identity is mandated for regulatory compliance in the quality control, method validation, and forced degradation testing of commercial trimetazidine batches. Procuring the isolated, well-characterized free base ensures precise chromatographic calibration and accurate relative response factor (RRF) determination, which are impossible to achieve using crude mixtures or uncharacterized analogs[1].

Substituting 1-(3,4,5-trimethoxybenzyl)piperazine with its 2,3,4-isomer (trimetazidine) or other related substances completely invalidates analytical system suitability. In standard reverse-phase HPLC methods, the subtle shift in the methoxy group positions drastically alters the molecule's interaction with the stationary phase, leading to distinct and non-interchangeable retention times. Furthermore, substituting the free base (CAS 52146-35-7) with the dihydrochloride salt form (CAS 107049-57-0) alters the molecular weight (266.34 g/mol vs. 339.26 g/mol), requiring complex mass-balance corrections that introduce quantitative errors in trace-level impurity calculations. For strict pharmacopeial compliance, the exact regioisomer and free base form must be procured to guarantee reproducible retention times and accurate peak integration [1].

Chromatographic Specificity: Baseline Separation from API

In validated gradient RP-HPLC methods, 1-(3,4,5-trimethoxybenzyl)piperazine demonstrates absolute baseline separation from the active pharmaceutical ingredient. The 3,4,5-isomer elutes significantly later than the 2,3,4-isomer due to differences in lipophilicity and steric interactions with the C18 stationary phase, making it an indispensable marker for method specificity[1].

Evidence DimensionHPLC Retention Time (Gradient RP-HPLC)
Target Compound Data19.40 minutes (Impurity A)
Comparator Or Baseline16.13 minutes (Trimetazidine API)
Quantified Difference3.27-minute retention time delay, ensuring complete baseline resolution
ConditionsDevelosil ODS MG-5 column (250 x 4.6 mm, 5µm), 1.2 mL/min flow rate, PDA detection at 240 nm

Guarantees that the impurity peak can be accurately integrated without co-elution interference from the massive API peak during batch release testing.

Mass Fraction Accuracy: Free Base vs. Dihydrochloride Salt

Procuring the free base form of 1-(3,4,5-trimethoxybenzyl)piperazine provides a 100% active moiety mass fraction, whereas the dihydrochloride salt contains a significant mass percentage of counterions. When preparing highly dilute standard solutions for limit tests, using the free base eliminates the need for stoichiometric salt corrections, thereby reducing the propagation of weighing and calculation errors [1].

Evidence DimensionActive Moiety Mass Fraction
Target Compound Data100% (Molecular Weight: 266.34 g/mol)
Comparator Or Baseline~78.5% (Dihydrochloride salt, Molecular Weight: 339.26 g/mol)
Quantified Difference21.5% difference in active mass per weighed milligram
ConditionsStandard analytical microbalance weighing for stock solution preparation

Simplifies quantitative calculations and reduces the risk of out-of-specification (OOS) results caused by incorrect salt-to-base conversion factors.

System Suitability in Forced Degradation Studies

During forced degradation of trimetazidine under oxidative stress, multiple degradation products emerge. The isolated 1-(3,4,5-trimethoxybenzyl)piperazine standard is required to prove that the analytical method is stability-indicating, meaning it can successfully resolve Impurity A from newly formed degradants without interference [1].

Evidence DimensionPeak Interference in Stressed Samples
Target Compound Data0% interference at 19.40 min retention time
Comparator Or BaselineUnvalidated methods (cannot confirm resolution)
Quantified DifferenceAbsolute confirmation of peak purity for Impurity A vs. unknown degradants
ConditionsPeroxide degradation (10% H2O2, 60°C, 1 hr)

Mandatory for regulatory submissions to prove that the HPLC method can accurately track impurity levels over the drug's shelf life.

Pharmacopeial Quality Control and API Release Testing

As the designated EP Impurity A, this compound is indispensable for routine HPLC/UPLC testing of commercial trimetazidine batches. It allows QC laboratories to accurately quantify impurity levels to ensure they remain below strict regulatory thresholds [1].

Analytical Method Development and Validation

Essential for validating new stability-indicating chromatographic methods. The standard is used to determine limits of detection (LOD), limits of quantitation (LOQ), linearity, and relative response factors (RRF) against the API[1].

Forced Degradation and Stability Studies

Used as a known retention-time marker during stress testing (acid, base, oxidative, and photolytic degradation) to verify that no secondary degradation products co-elute with the Impurity A peak over the drug's shelf life [1].

XLogP3

1

Other CAS

52146-35-7

Wikipedia

1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine

Dates

Last modified: 08-15-2023

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